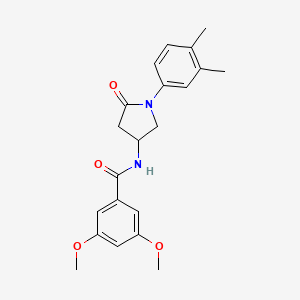![molecular formula C22H23NO B2919020 1-[4-(tert-butyl)benzyl]-6-phenyl-2(1H)-pyridinone CAS No. 400076-11-1](/img/structure/B2919020.png)
1-[4-(tert-butyl)benzyl]-6-phenyl-2(1H)-pyridinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-[4-(tert-butyl)benzyl]-6-phenyl-2(1H)-pyridinone” is a complex organic molecule. It contains a pyridinone ring, which is a heterocyclic compound containing nitrogen. The molecule also has a phenyl group (a ring of 6 carbon atoms, similar to benzene) and a tert-butyl group (a carbon atom attached to three methyl groups). The benzyl group indicates a phenyl ring attached to a methylene (-CH2-) group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyridinone ring, the attachment of the phenyl group, and the attachment of the tert-butyl group. The exact methods would depend on the starting materials and the specific synthetic route chosen by the chemist .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyridinone ring, phenyl group, and tert-butyl group would each contribute to the overall structure. The exact structure would need to be determined using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions are carried out. The pyridinone ring, phenyl group, and tert-butyl group could each potentially participate in reactions. For example, the pyridinone ring might undergo reactions involving the carbonyl group or the nitrogen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure. These properties could be predicted using computational chemistry methods or determined experimentally .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Material Applications
Research on compounds with tert-butyl, benzyl, and pyridinone groups often focuses on their synthesis, structural characterization, and potential as building blocks for complex materials. For example, studies on sterically encumbered systems for two low-coordinate phosphorus centers explore the use of tert-butylphenyl groups in creating materials with unique electronic properties. These compounds are critical in developing advanced materials with potential applications in electronics, catalysis, and photonics. Such research underscores the importance of sterically bulky substituents in designing novel materials with tailored properties (Shah et al., 2000).
Catalysis and Organic Transformations
Pyridinone derivatives and related compounds also play a crucial role in catalysis. Research on palladium and iridium complexes, for instance, highlights the utility of pyridine-based ligands in facilitating C-H activation, a fundamental reaction in organic synthesis. Such studies reveal the mechanisms through which metal complexes can selectively activate C-H bonds, paving the way for more efficient and selective synthesis of complex organic molecules. This research has profound implications for pharmaceutical synthesis, fine chemical production, and the development of new catalytic processes (Ben-Ari et al., 2003).
Biological and Pharmaceutical Research
While the search excluded direct applications in drug use and dosage, as well as side effects, the structural motifs found in 1-[4-(tert-butyl)benzyl]-6-phenyl-2(1H)-pyridinone are common in molecules of pharmaceutical interest. Research in this area often investigates the biological activity of such compounds, exploring their potential as therapeutic agents or as leads for drug development. Studies on the genotoxic effects of related chemical compounds, for example, contribute to our understanding of their safety profiles and mechanisms of action, which is crucial for developing new drugs (Chen et al., 2008).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-[(4-tert-butylphenyl)methyl]-6-phenylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO/c1-22(2,3)19-14-12-17(13-15-19)16-23-20(10-7-11-21(23)24)18-8-5-4-6-9-18/h4-15H,16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGBCMDNZHWLFBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CN2C(=O)C=CC=C2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(tert-butyl)benzyl]-6-phenyl-2(1H)-pyridinone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



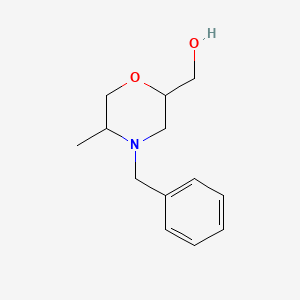


![3-(6-fluoropyridin-3-yl)-2-[4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidin-1-yl]pyridine](/img/structure/B2918943.png)
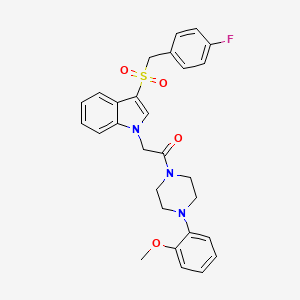
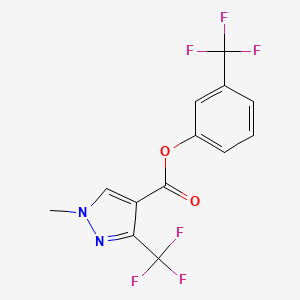
![N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-2-(pyridazin-3-yloxy)acetamide](/img/structure/B2918951.png)
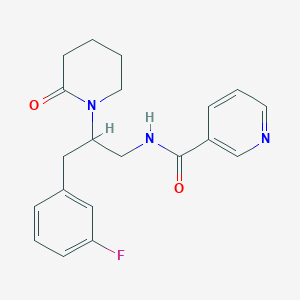

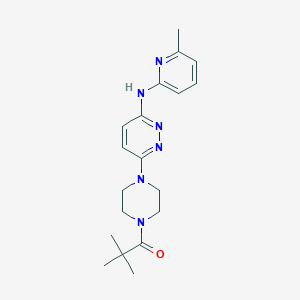
![{1,1-dioxido-4-[4-(trifluoromethoxy)phenyl]-4H-1,4-benzothiazin-2-yl}(4-methylpiperidin-1-yl)methanone](/img/structure/B2918959.png)
